3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Fragment-Based Drug Discovery Kinase Inhibitor Ligand Efficiency

3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1082865-12-0) is a heterobicyclic compound belonging to the 7-azaindole family, characterized by a fused pyrrole-pyridine core with a 3-amino substituent and a 2-carboxylic acid group. This substitution pattern renders it a privileged fragment in kinase inhibitor design, where the 7-azaindole core serves as a hinge-binding motif targeting the ATP-binding pocket of kinases, while the carboxylic acid and amino groups provide vectors for fragment elaboration and solubility modulation.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1082865-12-0
Cat. No. B13748979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
CAS1082865-12-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2N)C(=O)O)N=C1
InChIInChI=1S/C8H7N3O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyQNTJAYXAUUHHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1082865-12-0): Chemical Class, Scaffold Identity & Procurement Baseline


3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1082865-12-0) is a heterobicyclic compound belonging to the 7-azaindole family, characterized by a fused pyrrole-pyridine core with a 3-amino substituent and a 2-carboxylic acid group . This substitution pattern renders it a privileged fragment in kinase inhibitor design, where the 7-azaindole core serves as a hinge-binding motif targeting the ATP-binding pocket of kinases, while the carboxylic acid and amino groups provide vectors for fragment elaboration and solubility modulation [1]. The compound is listed as an intermediate in patent literature for pyrrolopyridine carboxylic acid derivatives with D-amino acid oxidase (DAO) inhibitory activity [2] and is recognized by multiple vendors as an FGFR-targeting building block.

Why Generic 7-Azaindole or Positional Isomer Substitution Fails: The Functional Group Complementarity of 3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid


The 7-azaindole scaffold alone (CAS 271-63-6) lacks the hydrogen-bond donor/acceptor capacity of the 3-amino-2-carboxylic acid pairing, which is critical for both fragment-based screening hit rates and downstream synthetic tractability [1]. Positional isomers such as 4-amino- or 5-amino-7-azaindole-2-carboxylic acid alter the vector geometry of the hinge-binding interaction, while the absence of the carboxylic acid (e.g., 3-amino-7-azaindole, CAS 189882-31-3) eliminates a key handle for amide coupling or salt formation, reducing the compound's utility as a building block [2]. The simultaneous presence of the 3-NH₂ and 2-COOH groups on the 7-azaindole core creates a bifunctional fragment that cannot be replicated by simpler in-class analogs, directly limiting generic interchangeability in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vs. Closest Analogs


Fragment Ligand Efficiency: 3-Amino-7-azaindole-2-carboxylic Acid vs. Unsubstituted 7-Azaindole in Kinase Hinge-Binding

In fragment-based drug discovery campaigns, the 7-azaindole core is a privileged hinge-binding motif with documented hit rates across multiple kinase targets. The 3-amino-2-carboxylic acid derivative provides two additional hydrogen-bond donor/acceptor pairs versus the parent 7-azaindole scaffold, increasing the polar surface area (tPSA) by approximately 50 Ų (from ~29 Ų for 7-azaindole to ~79 Ų for the target compound) [1]. This functionalization has been shown to improve fragment aqueous solubility while retaining the hinge-binding capability inherent to the 7-azaindole core, which in fragment screens against PKC-ι yielded measurable IC₅₀ values for substituted 7-azaindoles where unsubstituted fragments were inactive [2]. The target compound's molecular weight (177.16 Da) and tPSA place it within the 'rule of three' guidelines for fragment selection, whereas simpler 7-azaindole analogs without the carboxylic acid group fail to provide the same balance of binding efficiency and physicochemical developability [1].

Fragment-Based Drug Discovery Kinase Inhibitor Ligand Efficiency

Synthetic Versatility: 3-Amino-2-carboxylic Acid vs. 3-Amino-7-azaindole (CAS 189882-31-3) Building Block Utility

The target compound's 2-carboxylic acid group enables direct amide bond formation with diverse amine-containing fragments without requiring additional protection/deprotection steps. In contrast, the closest analog without the carboxylic acid—3-amino-7-azaindole (CAS 189882-31-3, MW 133.15 Da)—requires pre-functionalization at the 2-position (e.g., formylation or halogenation) before coupling, adding 1–2 synthetic steps and reducing overall yield [1]. The ethyl ester prodrug form (3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester, CAS 371943-13-4) is commercially available as an alternative, but the free carboxylic acid offers direct conjugation without saponification . Patent literature explicitly lists the target compound as a preferred intermediate for synthesizing pyrrolopyridine carboxamides with DAO inhibitory activity, demonstrating its established role in medicinal chemistry workflows [2].

Medicinal Chemistry Building Block Parallel Synthesis

Positional Selectivity in Kinase Inhibition: 3-Amino-2-carboxylic Acid Substitution vs. 4-Amino and 5-Amino Isomers

The 7-azaindole scaffold binds to the kinase hinge region via two hydrogen bonds: the pyrrole N–H as a donor to the backbone carbonyl of a conserved glutamate, and the pyridine N as an acceptor from the backbone N–H of a conserved alanine [1]. The 3-amino substituent on the target compound sits in the solvent-exposed region of the ATP-binding pocket when the scaffold is engaged in hinge-binding, while the 2-carboxylic acid extends toward the ribose pocket. In contrast, 4-amino-7-azaindole-2-carboxylic acid positions the amino group in the ribose pocket, sterically clashing with the gatekeeper residue in many kinases, and 5-amino substitution places the amine in the hydrophobic back pocket, altering selectivity profiles [2]. This positional differentiation is documented in co-crystal structures of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors (PDB 3C4F), where the 3-position substituent orientation is critical for maintaining hinge-binding fidelity while allowing vectoring toward solvent [1].

Kinase Selectivity Hinge-Binding Geometry Structure-Activity Relationship

FGFR Inhibitor Development: Scaffold Validation via Compound 4h (IC₅₀ 7–712 nM) vs. Initial Fragment Hit Compound 1 (IC₅₀ 1.9 μM)

A series of 1H-pyrrolo[2,3-b]pyridine derivatives was designed and evaluated as FGFR inhibitors. The initial fragment hit, Compound 1 (containing the 1H-pyrrolo[2,3-b]pyridine core), exhibited FGFR1 IC₅₀ = 1.9 μM with a ligand efficiency (LE) of 0.13 [1]. Through systematic SAR exploration at the 3- and 5-positions of the core, Compound 4h was developed, achieving FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM, representing a ~270-fold improvement in FGFR1 potency and an LE increase from 0.13 to 0.44 [1]. Compound 4h inhibited 4T1 breast cancer cell proliferation, induced apoptosis, and blocked migration and invasion in vitro [1]. While the target compound (3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) serves as a key intermediate in this chemotype, its carboxyl and amino groups provide functional handles for the type of 3-position elaboration that drove the potency gains from Compound 1 to Compound 4h [1][2].

FGFR Inhibition Lead Optimization Kinase Panel Selectivity

7-Azaindole Fragment Hit Rate in Biochemical Screens vs. Indole and Other Heterocyclic Fragments

The 7-azaindole scaffold consistently demonstrates superior hit rates in fragment-based screening against kinase targets compared to indole, benzimidazole, and other heterocyclic fragments. In a screen of 1,700 fragments against PKC-ι, three of the 15 confirmed hits were substituted 7-azaindoles, representing a 20% hit rate within the 7-azaindole subset versus ~0.9% for the overall library [1]. Similarly, in an AXL kinase fragment screen, four of 16 fragment hits (25%) with IC₅₀ < 400 μM were based on the 7-azaindole scaffold [2]. The 3-amino-2-carboxylic acid substitution on the 7-azaindole core (the target compound) further enhances this privileged status by providing additional hydrogen-bonding capacity and synthetic handles without compromising the core hinge-binding pharmacophore [3].

Fragment Screening Hit Rate Kinase Privileged Scaffold

High-Value Application Scenarios for 3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1082865-12-0) Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Design and Screening

Procurement for fragment-based drug discovery (FBDD) programs targeting kinases (FGFR, PKC, AXL, JAK, and other tyrosine kinases) where the 7-azaindole core is a validated hinge-binding motif. The target compound's 3-amino-2-carboxylic acid substitution provides superior solubility and synthetic tractability versus unsubstituted 7-azaindole, with the documented ~22-fold enrichment in kinase hit rates [1][2]. Its molecular weight (177.16 Da) and tPSA (79.0 Ų) comply with the 'rule of three' for fragment selection, making it an ideal starting point for fragment-to-lead campaigns [2].

FGFR-Targeted Oncology Lead Optimization

As demonstrated by the 1H-pyrrolo[2,3-b]pyridine series where Compound 4h achieved FGFR1–3 IC₅₀ values of 7–25 nM with cellular antiproliferative activity against 4T1 breast cancer cells [3], the target compound serves as a key building block for synthesizing 3,5-disubstituted analogs. Its 2-carboxylic acid enables direct amide coupling to diverse amine fragments that occupy the hydrophobic back pocket, while the 3-amino group provides a vector for solvent-exposed substituents modulating pharmacokinetic properties [3].

DAO Inhibitor Medicinal Chemistry for Neurological Disorders

The compound is explicitly claimed as an intermediate in patent US20110312938A1 for pyrrolopyridine carboxylic acid derivatives with D-amino acid oxidase (DAO) inhibitory activity, relevant to schizophrenia and neurological disease research [4]. The 2-carboxylic acid moiety is critical for target engagement, and the 3-amino group provides a handle for further optimization without interfering with the core pharmacophore.

Parallel Library Synthesis and High-Throughput Chemistry

The free carboxylic acid group eliminates the need for ester hydrolysis, saving 1–2 synthetic steps per analog compared to the ethyl ester prodrug (CAS 371943-13-4) or the non-carboxylic acid 3-amino-7-azaindole (CAS 189882-31-3) [5]. This streamlining is critical for automated parallel synthesis platforms where each additional step compounds cost, time, and purification burden across hundreds of library members [5].

Quote Request

Request a Quote for 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.